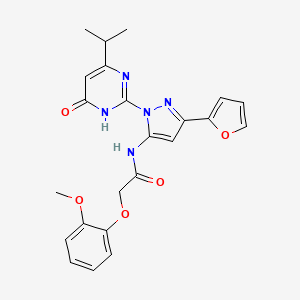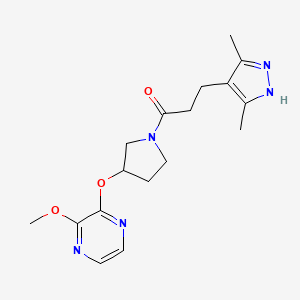
2-Isopropyloxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyloxazole is a chemical compound that belongs to the class of organic compounds known as oxazoles . Oxazoles are compounds containing an oxazole ring, which is a five-membered aromatic ring with one oxygen atom, one nitrogen atom, and three carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound can be determined using various techniques such as single-crystal X-ray diffraction (SC-XRD) analysis . This method provides a detailed view of the molecule’s structure, including its shape, size, and atomic arrangement .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and diverse. The reactions can be influenced by various factors such as the presence of other chemical groups, temperature, pressure, and the use of catalysts . The exact reactions that this compound undergoes would depend on the specific conditions and reactants involved .Scientific Research Applications
Anticancer and Antiproliferative Properties
- Isoxazole derivatives, including compounds similar to 2-Isopropyloxazole, have shown significant potential in cancer treatment. For instance, specific isoxazole derivatives have been synthesized and tested for their antiproliferative properties in cancer cell lines such as MCF7 and HeLa. These derivatives demonstrated considerable inhibition of proliferation, indicating potential applications in cancer therapy (Ananda et al., 2016).
Diverse Medicinal Applications
- Isoxazole compounds, including structures related to this compound, have been identified for their wide range of medicinal applications. These include uses as fluorescent probes, muscle relaxants, and treatments for various conditions like hypercholesterolemia. They are also used in non-medicinal applications such as in batteries, photographic emulsions, and as synthetic intermediates (Fascio et al., 2000).
Neuro-regenerative Potential
- Isoxazole small molecules have been found to trigger robust neuronal differentiation in adult neural stem cells, suggesting their potential in neuro-regenerative medicine. The activation pathway involves Ca(2+) influx and subsequent cellular mechanisms, highlighting the potential of isoxazole derivatives in exploring epigenetic signaling for neuronal cell fate (Schneider et al., 2008).
Anti-inflammatory and Antimicrobial Activities
- Novel isoxazole derivatives have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities. These studies have shown that certain isoxazole derivatives can be potent in these areas, with applications in designing anti-inflammatory drugs (Ganapathy et al., 2014).
Versatile Biological Activities
- Isoxazole rings, due to their chemical properties and low cytotoxicity, serve as popular scaffolds for developing new agents with varied biological activities. These activities range from antimicrobial, anticancer, to immunomodulatory, indicating the broad scope of isoxazole derivatives in therapeutic applications (Sysak & Obmińska-Mrukowicz, 2017).
Future Directions
The future directions for research on 2-Isopropyloxazole could involve exploring its potential biological activities, developing new synthetic routes, and investigating its mechanism of action . Additionally, the use of this compound in the development of new drugs or therapeutic agents could be a potential area of future research .
properties
IUPAC Name |
2-propan-2-yl-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-5(2)6-7-3-4-8-6/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIOLMRKUOHMSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
374553-32-9 |
Source


|
| Record name | 2-(propan-2-yl)-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetate](/img/structure/B2410252.png)

![2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide](/img/structure/B2410257.png)

![Methyl 2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate](/img/structure/B2410261.png)


![[3,4-Bis(acetyloxy)-5-acetamido-6-(3-methoxyphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2410266.png)



![2-methyl-N-{2-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B2410272.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2410273.png)